(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
CAS No.: 1639881-13-2
Cat. No.: VC11672691
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1639881-13-2 |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | tert-butyl (6R)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
| Standard InChI | InChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3/t9-/m1/s1 |
| Standard InChI Key | DMKHMDWQRSPOAU-SECBINFHSA-N |
| Isomeric SMILES | C[C@@H]1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C |
| SMILES | CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
The molecular formula of (R)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol. The compound features a bicyclic pyrazolo[1,5-a]pyrazine system fused to a six-membered dihydro ring, with a methyl group at the 6-position and a Boc-protected carboxylate at the 5-position. The (R)-configuration at the methyl-bearing carbon introduces chirality, critical for interactions with biological targets.
Key Structural Features:
-
Pyrazolo[1,5-a]pyrazine core: A nitrogen-rich heterocycle contributing to π-π stacking and hydrogen-bonding interactions.
-
tert-Butoxycarbonyl (Boc) group: Enhances solubility and stabilizes the molecule during synthetic transformations .
-
Methyl substituent: Introduces steric effects that influence conformational dynamics and binding selectivity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Registry Number | 1639881-13-2 | |
| IUPAC Name | tert-butyl (6R)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
| SMILES | C[C@@H]1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C | |
| InChI Key | DMKHMDWQRSPOAU-SECBINFHSA-N | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 1.84 (calculated) |
Synthesis and Manufacturing
The synthesis of (R)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves multi-step organic transformations, often starting from pyrazine precursors. A representative route includes:
-
Ring Formation: Condensation of substituted pyrazines with hydrazine derivatives to construct the pyrazolo[1,5-a]pyrazine scaffold .
-
Chiral Introduction: Asymmetric reduction or resolution to establish the (R)-configuration at the methyl-bearing carbon.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the carboxylate protecting group .
Critical Reaction Notes:
-
Palladium-catalyzed cross-coupling reactions are employed for functionalization at the 3-position of the pyrazolo ring .
-
Stereochemical purity is maintained via chiral auxiliaries or enzymatic resolution, ensuring >98% enantiomeric excess (ee) in final batches.
Applications in Medicinal Chemistry
Role in Neurotherapeutic Development
The compound’s pyrazolo-pyrazine core mimics natural purine bases, enabling interactions with adenosine receptors and kinase domains. Recent studies implicate derivatives of this scaffold as:
-
BACE1 Inhibitors: Potential agents for Alzheimer’s disease by reducing amyloid-β plaques .
-
Parkin Activators: Positive allosteric modulators enhancing E3 ubiquitin ligase activity, relevant to Parkinson’s disease .
Oncology Applications
Structural analogs demonstrate inhibitory activity against cyclin-dependent kinases (CDKs) and bromodomains, with IC₅₀ values in the nanomolar range . The Boc group improves blood-brain barrier permeability, making it suitable for glioblastoma therapeutics.
Future Research Directions
-
Stereoselective Functionalization: Exploring C–H activation strategies to introduce fluorinated or boronic ester groups at the 3-position .
-
Prodrug Development: Leveraging the Boc group for pH-sensitive prodrugs targeting tumor microenvironments.
-
Computational Modeling: Molecular dynamics simulations to predict binding modes with tau protein and α-synuclein .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume